Ditert-butylphosphane;palladium
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Overview
Description
Preparation Methods
Ditert-butylphosphane;palladium can be synthesized by treating a palladium complex, such as [Pd(η5-C5H5)(η3-C3H5)], with tri-tert-butylphosphine in n-hexane at room temperature for 3 hours . The crude product is then recrystallized from n-hexane at -20°C to obtain pure colorless crystals . Industrial production methods typically involve similar reaction conditions but on a larger scale .
Chemical Reactions Analysis
Ditert-butylphosphane;palladium is known for its efficiency in various cross-coupling reactions, including:
Suzuki-Miyaura Coupling: Utilizes aryl boronic acids and aryl halides.
Stille Coupling: Involves organotin compounds and aryl halides.
Negishi Coupling: Uses organozinc compounds and aryl halides.
Heck Reaction: Couples aryl halides with olefins.
Buchwald-Hartwig Amination: Aminates aryl halides .
Common reagents include aryl halides (chlorides, bromides, iodides), organolithium reagents, alkenylgermanes, alkali-metal silanolates, and triorgano-indium reagents . The major products formed are typically biaryl compounds, substituted olefins, and amines .
Scientific Research Applications
Ditert-butylphosphane;palladium is widely used in organic synthesis due to its superior catalytic properties. It is employed in:
Pharmaceutical Synthesis: Facilitates the formation of complex molecules.
Material Science: Used in the synthesis of semiconducting polymers.
Chemical Biology: Assists in the modification of biomolecules.
Industrial Chemistry: Applied in large-scale production of fine chemicals.
Mechanism of Action
The catalytic activity of ditert-butylphosphane;palladium is attributed to its ability to stabilize higher oxidation states of palladium during oxidative addition and facilitate reductive elimination due to the bulky ligands . This makes it highly effective in promoting cross-coupling reactions.
Comparison with Similar Compounds
Ditert-butylphosphane;palladium is compared with other palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) and bis(dibenzylideneacetone)palladium(0). Its uniqueness lies in its bulky, electron-rich ligands, which enhance its catalytic efficiency and stability . Similar compounds include:
- Tetrakis(triphenylphosphine)palladium(0)
- Bis(dibenzylideneacetone)palladium(0)
- Palladium(II) acetate .
Properties
CAS No. |
149184-57-6 |
---|---|
Molecular Formula |
C24H57P3Pd |
Molecular Weight |
545.1 g/mol |
IUPAC Name |
ditert-butylphosphane;palladium |
InChI |
InChI=1S/3C8H19P.Pd/c3*1-7(2,3)9-8(4,5)6;/h3*9H,1-6H3; |
InChI Key |
WSEISNQVDZNDEC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)PC(C)(C)C.CC(C)(C)PC(C)(C)C.CC(C)(C)PC(C)(C)C.[Pd] |
Origin of Product |
United States |
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